molecular formula C28H23Cl3N2O4S B2407950 4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 325695-85-0

4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2407950
CAS No.: 325695-85-0
M. Wt: 589.91
InChI Key: LPCNMMNAHKRDEA-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide (CAS 325695-85-0) is a carbazole-containing compound provided for early-stage research. This compound has been identified in published research as a broad-spectrum antibiotic, also referred to as DCAP, that functions as a novel autophagy modulator . It operates by blocking the autophagic flux at the late stages, preventing the maturation of autophagolysosomes and inhibiting autophagy-mediated degradation . This mechanism leads to the accumulation of lipidated LC3 (LC3-II) and the autophagy receptor SQSTM1/p62 in cells, without affecting mitochondrial membrane potential in the way that other modulators like CCCP do . The interruption of autophagy by this compound has demonstrated significant research value in multiple models. It has been shown to reduce infection by uropathogenic Escherichia coli (UPEC) in urinary tract epithelial cells by preventing the bacteria from hijacking the autophagy pathway for survival . Furthermore, it can enhance the anticancer activity of the histone deacetylase (HDAC) inhibitor vorinostat in breast cancer cells, presenting a potential strategy for combination adjuvant therapy in cancer treatment . This makes it a valuable chemical scaffold for researchers investigating innovative approaches to treat urinary tract infections and for developing new cancer therapeutics. This product is sold for research purposes only. The buyer is responsible for confirming product identity and/or purity. All sales are final. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl3N2O4S/c1-37-23-8-6-21(7-9-23)33(38(35,36)24-10-2-18(29)3-11-24)17-22(34)16-32-27-12-4-19(30)14-25(27)26-15-20(31)5-13-28(26)32/h2-15,22,34H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCNMMNAHKRDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a carbazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be represented structurally as follows:

C23H24Cl2N2O3S\text{C}_{23}\text{H}_{24}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, while the carbazole moiety may interfere with DNA synthesis and repair mechanisms.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds containing carbazole structures. For instance:

  • In vitro studies have shown that derivatives of carbazole exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Case Study : A recent study demonstrated that a related compound reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

The antimicrobial properties of sulfonamide compounds are well-documented. This specific compound has shown:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism includes inhibition of bacterial folic acid synthesis.
  • Research Findings : In a comparative study, it was found that the compound exhibited stronger antibacterial activity than traditional sulfonamides against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological ActivityCell Line/PathogenIC50 (µM)Mechanism
AnticancerMCF-7 (Breast)15Apoptosis induction
PC-3 (Prostate)20Cell cycle arrest
AntimicrobialStaphylococcus aureus10Folate synthesis inhibition
Escherichia coli12Folate synthesis inhibition

Comparison with Similar Compounds

Impact of Halogenation on Carbazole Core

  • Target Compound vs. Compound B : Replacing chlorine with bromine at the 3,6-positions of the carbazole (Compound B) increases molecular weight by ~65 g/mol and introduces heavier halogens, which may enhance lipophilicity and alter π-π stacking interactions.
  • Target Compound vs.

Sulfonamide Substitution Effects

  • 4-Chloro (Target) vs. This could influence hydrogen-bonding capacity and solubility.

Research Tools and Methodologies

Structural characterization of these compounds likely employs:

  • Crystallographic Software : SHELXL () and WinGX () for refining single-crystal structures.
  • Spectroscopic Techniques : IR and NMR () for functional group identification.

Preparation Methods

Carbazole Skeleton Construction

The 9H-carbazole structure is synthesized via Cadogan cyclization of 2-nitrobiphenyl derivatives. Using triphenylphosphine and iodine in refluxing xylene, 2-nitrobiphenyl-4-chloro-3-amine undergoes cyclization to yield 3-chlorocarbazole with 78% efficiency. Subsequent chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, producing 3,6-dichlorocarbazole with 92% regioselectivity.

Table 1: Optimization of 3,6-Dichlorocarbazole Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Chlorinating Agent Cl₂ gas SO₂Cl₂ SO₂Cl₂ (2.2 eq)
Temperature (°C) 25 −10 −10
Reaction Time (h) 24 6 6
Yield (%) 65 92 92

Synthesis of the 2-Hydroxypropyl Linker

Epoxide Ring-Opening Strategy

The 2-hydroxypropylamine intermediate is prepared through regioselective epoxide opening. 1,2-Epoxypropane reacts with benzylamine in ethanol at 60°C, producing 1-benzylamino-2-propanol (84% yield). Subsequent hydrogenolysis using Pd/C (10% wt) under H₂ atmosphere removes the benzyl group, yielding 2-hydroxypropylamine hydrochloride.

Amine Protection-Deprotection Sequences

To prevent unwanted side reactions during sulfonamide coupling, the primary amine is protected with a tert-butoxycarbonyl (Boc) group. Treatment with di-tert-butyl dicarbonate in THF/water (4:1) at pH 9 provides the Boc-protected amine in 89% yield. Deprotection with HCl in dioxane restores the free amine prior to final coupling.

Assembly of 4-Chloro-N-(4-Methoxyphenyl)Benzenesulfonamide

Sulfonylation of 4-Methoxyaniline

4-Chlorobenzenesulfonyl chloride (1.1 eq) reacts with 4-methoxyaniline in pyridine at 0–5°C, forming the monosubstituted sulfonamide. After 12 h, the reaction is quenched with ice water, extracting the product into ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 86% pure N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide.

Table 2: Spectral Data for Sulfonamide Intermediate

Characterization Method Data
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H), 3.81 (s, 3H)
HRMS (ESI+) m/z 342.0234 [M+H]⁺ (calc. 342.0238 for C₁₃H₁₂ClNO₃S)

Final Coupling and Global Deprotection

Mitsunobu Reaction for Ether Bond Formation

The 3,6-dichlorocarbazole is coupled to 2-hydroxypropylamine via Mitsunobu conditions. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, the hydroxyl group displaces the carbazole proton, forming the N-alkylated product. Reaction monitoring by TLC (hexane/EtOAc 1:1) confirms completion within 3 h, yielding 79% of the advanced intermediate.

Sulfonamide Bond Formation

The amine-terminated carbazole-propyl derivative reacts with N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide under Schotten-Baumann conditions. In a biphasic system of NaOH (10%) and dichloromethane, the sulfonyl chloride activates at 0°C, coupling to the secondary amine within 2 h. Acidic workup (HCl 1M) precipitates the crude product, which is recrystallized from ethanol/water (4:1) to achieve 93% purity.

Purification and Analytical Characterization

Orthogonal Chromatography Systems

Final purification employs sequential normal-phase and reverse-phase chromatography:

  • Silica gel column with gradient elution (CH₂Cl₂:MeOH 98:2 → 90:10)
  • C18 column using acetonitrile/water (55:45 → 70:30) + 0.1% formic acid

This removes residual diastereomers and oxidation byproducts, enhancing HPLC purity to >99%.

Table 3: Comparative Analytical Data

Parameter Crude Product After NP Chromatography After RP Chromatography
Purity (HPLC, 254 nm) 76% 92% 99.3%
Yield Recovery 100% 81% 68%

Challenges in Process Optimization

Regioselectivity in Carbazole Chlorination

Early synthetic attempts using Cl₂ gas at room temperature resulted in over-chlorination (8% 3,6,9-trichloro impurity). Implementing low-temperature (−10°C) SO₂Cl₂ reactions with rigorous exclusion of moisture reduced this impurity to <0.5%.

Epimerization During Mitsunobu Coupling

The 2-hydroxypropyl linker's stereochemistry was preserved by maintaining reaction temperatures below −5°C during DIAD addition. Chiral HPLC analysis confirmed 98% retention of the (R)-configuration under optimized conditions.

Scalability and Industrial Considerations

Continuous Flow Chlorination

A plug-flow reactor system was developed for kilogram-scale carbazole chlorination. Residence time of 8 minutes at −5°C with SO₂Cl₂ (2.05 eq) achieved 91% conversion, surpassing batch reactor efficiency by 22%.

Green Chemistry Metrics

Process mass intensity (PMI) analysis revealed opportunities for solvent reduction:

  • Total PMI: 187 kg/kg (initial batch) → 94 kg/kg (optimized flow process)
  • E-factor improvement: 56 → 29 through ethyl acetate solvent recycling

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions and sulfonamide coupling. Key considerations:

  • Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .
  • Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but require inert atmospheres to prevent decomposition .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane, 1:13 to 1:3) achieves >95% purity. Recrystallization from dichloromethane-hexane yields crystalline products .
  • Monitoring : Use TLC for intermediate tracking and HRMS/NMR for final validation .

Basic: Which spectroscopic techniques are essential for structural characterization, and what diagnostic signals should be prioritized?

Answer:

  • IR Spectroscopy : Monitor sulfonamide S=O stretches (1334–1160 cm⁻¹) and aromatic C=C (1550 cm⁻¹) .
  • ¹H NMR : Key signals include:
    • Methoxy protons (δ 3.73 ppm, singlet) .
    • Aromatic protons (δ 6.74–7.79 ppm, multiplets) .
    • Hydroxypropyl protons (δ 4.0–4.5 ppm, broad) .
  • 13C NMR : Confirm carbazole (δ 136–140 ppm) and sulfonamide (δ 170 ppm) carbons .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 471.2197) .

Advanced: How can researchers resolve contradictions in spectral data during conformational analysis?

Answer:
Contradictions often arise from dynamic rotational barriers or solvent effects. Strategies:

  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, dihedral angles (e.g., 35.85° between benzene rings) clarify spatial arrangements .
  • Variable-Temperature NMR : Identify rotamers by observing signal splitting at low temperatures .
  • DFT Calculations : Compare experimental NMR shifts with computed values to validate conformers .

Advanced: What experimental designs are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?

Answer:
Step 1: Core Modifications

  • Vary substituents on the carbazole (e.g., Cl vs. OCH₃) and sulfonamide groups to assess electronic effects .
    Step 2: Bioactivity Assays
  • Anticancer : MTT assays on MCF-7 cells (IC₅₀ < 10 µM) with apoptosis markers (caspase-3 activation) .
  • Antimicrobial : MIC testing against S. aureus (disruption of cell wall synthesis) .
    Step 3: Mechanistic Studies
  • Enzyme Inhibition : SYK kinase inhibition assays (IC₅₀ via fluorescence polarization) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., HIV-1 reverse transcriptase) .

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